

Solubility of 2-Formylcinnamic acid in different solvents

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Compound of Interest

Compound Name: 2-Formylcinnamic acid

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An In-depth Technical Guide to the Solubility of **2-Formylcinnamic Acid**

Foreword

For researchers, medicinal chemists, and formulation scientists, understanding the solubility of a molecule is a foundational pillar upon which successful drug discovery and development are built. Solubility dictates bioavailability, influences formulation strategies, and impacts the reliability of in-vitro assays. This guide provides a comprehensive technical overview of the solubility of **2-formylcinnamic acid**, a versatile building block in medicinal and synthetic chemistry.[1][2][3] Rather than merely presenting data, this document is designed to equip the scientist with the theoretical framework and practical methodologies to confidently assess and understand the solubility profile of this compound. We will delve into the physicochemical properties that govern its behavior, provide a robust, field-proven protocol for experimental determination, and discuss the analytical techniques required for accurate quantification.

Molecular and Physicochemical Profile of 2-Formylcinnamic Acid

A thorough understanding of a molecule's intrinsic properties is a prerequisite to predicting and interpreting its solubility. **2-Formylcinnamic acid**, with the IUPAC name (E)-3-(2-formylphenyl)prop-2-enoic acid, possesses a unique combination of functional groups that define its interactions with various solvents.[4]

Key Physicochemical Properties:

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ O ₃	[4][5]
Molecular Weight	176.17 g/mol	[4][5]
Melting Point	144-149 °C	[6]
Computed XLogP3	1.3	[4]
Topological Polar Surface Area (TPSA)	54.37 Å ²	[5]
Hydrogen Bond Donors	1 (from carboxylic acid)	[5]
Hydrogen Bond Acceptors	2 (from carbonyls)	[5]

Structural Features Governing Solubility

The solubility of **2-formylcinnamic acid** is a direct consequence of its molecular architecture. The molecule contains:

- A Carboxylic Acid Group (-COOH): This is the primary driver of its acidic nature and a key site for hydrogen bonding. It can act as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This group suggests potential solubility in polar protic solvents and aqueous bases.
- An Aldehyde (Formyl) Group (-CHO): This is a polar group that can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.
- A Phenyl Ring and Alkene Chain: These nonpolar hydrocarbon portions of the molecule contribute to its lipophilicity, suggesting some degree of solubility in nonpolar organic solvents.

The interplay between the polar functional groups and the nonpolar backbone dictates the compound's amphiphilic character.

Caption: Molecular structure and key functional groups of **2-formylcinnamic acid**.

The Importance of Solid-State Properties: pKa and Polymorphism

- **Acidity (pKa):** While an experimentally determined pKa for **2-formylcinnamic acid** is not readily available in the literature, we can estimate its value. The pKa of the parent compound, cinnamic acid, is approximately 4.44.^[7] The electron-withdrawing nature of the ortho-formyl group is expected to acidify the carboxylic acid proton, likely lowering the pKa slightly. This pKa value is critical for predicting solubility in aqueous solutions of varying pH. At pH values significantly below its pKa, the neutral, less soluble form will predominate. Conversely, at pH values above its pKa, the compound will deprotonate to form the more soluble carboxylate salt.
- **Polymorphism:** The ability of a compound to exist in multiple crystalline forms is known as polymorphism. Each polymorph can have distinct physical properties, including melting point and, crucially, solubility. Cinnamic acid and its derivatives are known to exhibit polymorphism.^{[8][9][10]} It is imperative for researchers to be aware that the solubility value determined can be specific to the crystalline form used. If different batches of the compound are sourced or if it is recrystallized from different solvents, characterization of the solid form (e.g., via XRPD or DSC) is essential for reproducible solubility measurements.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a useful qualitative prediction of solubility.^[11] This rule states that a solute will dissolve best in a solvent that has a similar polarity.

- **Polar Protic Solvents** (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding. Given the presence of both H-bond donor and acceptor groups, **2-formylcinnamic acid** is expected to have some solubility in these solvents. Qualitative reports confirm its solubility in methanol.^{[6][12]} The parent compound, trans-cinnamic acid, is slightly soluble in water and more so in alcohols.^{[7][11]} The addition of the polar formyl group should enhance this solubility compared to the parent cinnamic acid.
- **Polar Aprotic Solvents** (e.g., DMSO, Acetone, Ethyl Acetate): These solvents are polar but lack O-H or N-H bonds. They can act as H-bond acceptors. Dimethyl sulfoxide (DMSO) is a very strong polar aprotic solvent, and **2-formylcinnamic acid** is reported to be soluble in it.

[6][12][13] This is expected, as DMSO is an excellent solvent for many organic acids. Solubility in acetone and ethyl acetate is also anticipated due to polarity matching.

- Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and cannot engage in hydrogen bonding. The solubility of **2-formylcinnamic acid** in these solvents is expected to be low, driven only by the nonpolar parts of the molecule. The parent cinnamic acid is insoluble in hexane but soluble in benzene (similar to toluene).[14]

Summary of Predicted and Known Qualitative Solubility:

Solvent Class	Example Solvents	Predicted Solubility	Known Qualitative Data	Rationale
Polar Protic	Water, Methanol, Ethanol	Moderate to High	Soluble in Methanol[6][12]	Strong hydrogen bonding interactions.
Polar Aprotic	DMSO, Acetone, Ethyl Acetate	High	Soluble in DMSO[6][12]	Dipole-dipole interactions and H-bond acceptance.
Nonpolar	Hexane, Toluene	Low	-	Dominated by weak van der Waals forces.
Aqueous Base	5% NaOH	High	-	Acid-base reaction forms a highly soluble salt.
Aqueous Acid	5% HCl	Low	-	Common ion effect suppresses dissociation.

Experimental Determination of Equilibrium Solubility

The most reliable and widely accepted method for determining the equilibrium (or thermodynamic) solubility of a compound is the Shake-Flask Method. This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound. The protocol below is designed as a self-validating system to ensure accuracy and reproducibility.

The Shake-Flask Equilibrium Solubility Protocol

This protocol is the gold standard for generating accurate solubility data for lead optimization and formulation development.^[6]

Principle: An excess amount of the solid compound is agitated in the solvent of choice at a constant temperature for a sufficient duration to allow the system to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.

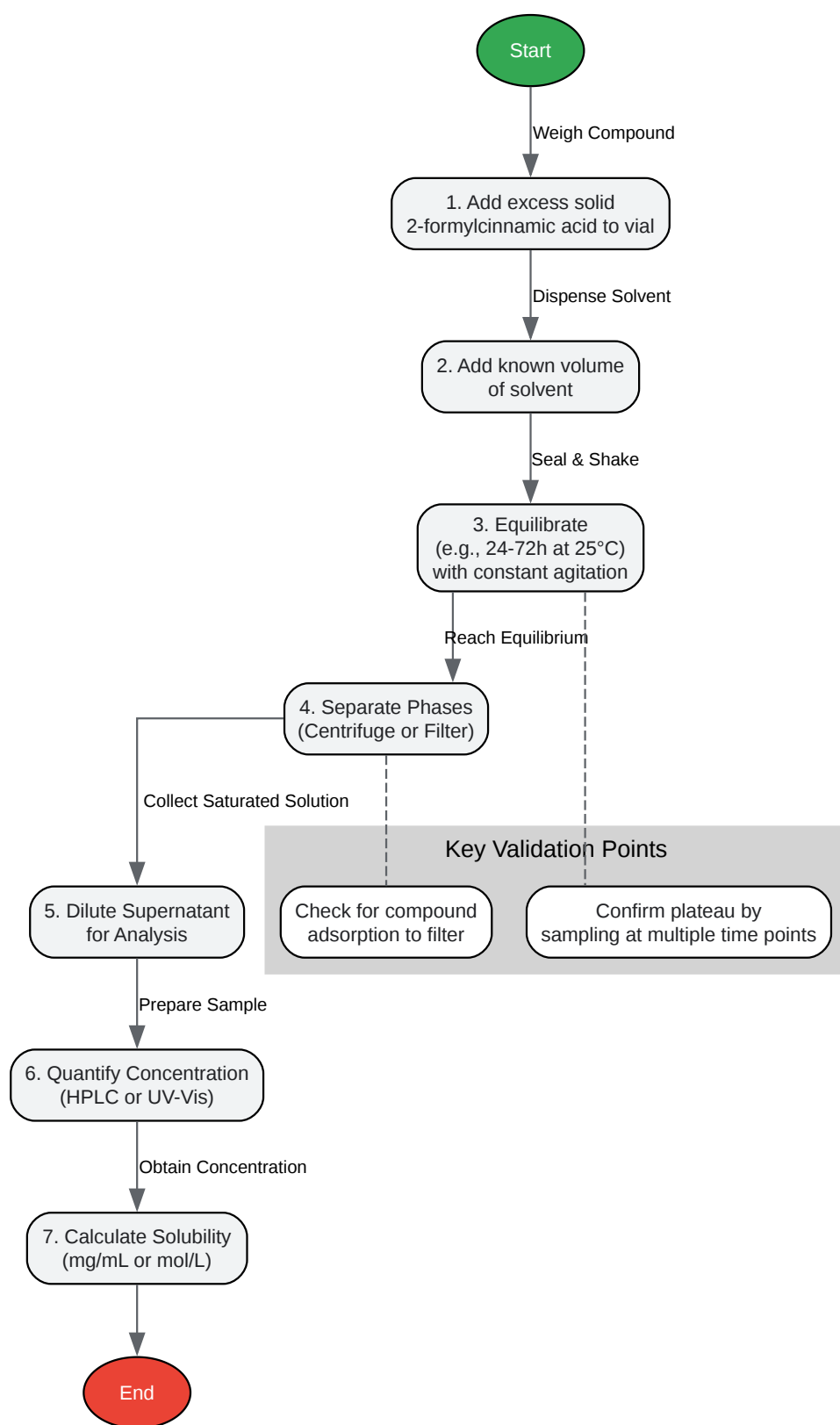
Materials and Equipment:

- **2-Formylcinnamic acid** (solid)
- Selected solvents (e.g., water, PBS, ethanol, DMSO)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF or PTFE)
- Analytical balance
- Calibrated pipettes
- Quantification instrument (HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology:

- Preparation: Add an excess of solid **2-formylcinnamic acid** to a vial. "Excess" is critical; a good starting point is 5-10 mg of solid per 1 mL of solvent to ensure a solid phase remains at equilibrium.
- Solvent Addition: Accurately pipette a known volume of the pre-equilibrated solvent into the vial.
- Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period. A common duration is 24-48 hours. For compounds with slow dissolution kinetics, up to 72 hours may be necessary.
 - Causality Insight: The goal is to reach a true thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. Insufficient time leads to an underestimation of solubility. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 30 minutes) to allow larger particles to settle. Then, separate the saturated solution from the excess solid. The two most reliable methods are:
 - Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes).
 - Filtration: Withdraw the supernatant using a syringe and pass it through a syringe filter.
 - Trustworthiness Check: It is crucial to ensure the separation method does not alter the concentration. Adsorption of the compound onto the filter membrane can be a source of error. A quick validation step involves filtering a standard solution of known concentration and verifying that the concentration does not change.
- Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear supernatant with an appropriate solvent (often the mobile phase for HPLC) to bring the concentration into the linear range of the analytical method.

- Quantification: Analyze the diluted samples using a validated analytical method (see Section 4.0) to determine the concentration.
- Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or $\mu\text{g/mL}$.



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Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Analytical Quantification Techniques

A robust and validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique.

Developing an HPLC-UV Method:

- **Column:** A reverse-phase C18 column is a suitable starting point for this type of aromatic acid.
- **Mobile Phase:** A gradient or isocratic elution using a mixture of an aqueous acidic buffer (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical. The acidic modifier ensures the carboxylic acid is protonated, leading to sharp, symmetrical peaks. Based on methods for similar compounds, a mobile phase of methanol:acetonitrile:2% glacial acetic acid has proven effective.[\[15\]](#)
- **Detection:** Cinnamic acid derivatives have strong UV absorbance. A detection wavelength in the range of 290-330 nm should provide excellent sensitivity.[\[15\]](#)[\[16\]](#)
- **Quantification:** Quantification is performed by creating a calibration curve using standard solutions of **2-formylcinnamic acid** of known concentrations. The peak area of the sample is compared to the calibration curve to determine its concentration.

Alternative Method: UV-Vis Spectrophotometry

For a simpler, high-throughput approach, UV-Vis spectrophotometry can be used, provided the compound has a distinct chromophore and the solvent does not interfere at the analysis wavelength. A full UV scan should be performed to determine the wavelength of maximum absorbance (λ_{max}). A calibration curve is then generated by measuring the absorbance of standard solutions at this λ_{max} .

Conclusion: A Practical Guide for the Research Scientist

While extensive quantitative solubility data for **2-formylcinnamic acid** is not yet prevalent in public literature, its molecular structure provides a strong basis for predicting its behavior in

various solvent systems. This guide has outlined the theoretical principles and provided a detailed, actionable experimental protocol—the Shake-Flask method—to empower researchers to generate high-quality, reproducible solubility data. By understanding the interplay of the compound's physicochemical properties and adhering to a robust experimental design with validated analytical methods, scientists in drug discovery and development can confidently characterize the solubility of **2-formylcinnamic acid**, a critical step in advancing their research objectives.

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